(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone
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Description
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C16H17NOS and its molecular weight is 271.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(3-(Thiophen-2-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a pyrrolidine derivative. Pyrrolidine derivatives have been found to exhibit strong antiproliferative activities against various cancer cell lines . They can significantly inhibit tubulin polymerization , suggesting that tubulin could be a primary target of this compound. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .
Mode of Action
The compound interacts with its target, tubulin, by inhibiting its polymerization . This inhibition disrupts the formation of the mitotic spindle, a structure that is essential for cell division. As a result, the cells are unable to divide properly, leading to cell cycle arrest and eventually cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle, particularly the mitosis phase. The disruption of microtubule dynamics impedes the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle until all chromosomes are properly attached to the spindle, ensuring accurate chromosome segregation. If the checkpoint cannot be satisfied due to the compound’s action, the cell will eventually undergo apoptosis .
Pharmacokinetics
. These properties could potentially enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound’s action results in strong antiproliferative activities against various cancer cell lines . It also shows retained potency toward paclitaxel-resistant A549 cells . The compound can induce G2/M arrest and apoptosis through the mitochondrial pathway , leading to the death of cancer cells.
Properties
IUPAC Name |
(3-methylphenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-4-2-5-13(10-12)16(18)17-8-7-14(11-17)15-6-3-9-19-15/h2-6,9-10,14H,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOQCRWFNIRNKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.